ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate
Description
Ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is a synthetic compound featuring a hybrid structure combining a benzoate ester, an amide linkage, and a 2-methylindole moiety. The indole core is substituted at the 3-position with a ketone-oxoacetamido group, which is further conjugated to the ethyl benzoate via an amide bond.
Properties
IUPAC Name |
ethyl 4-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-3-26-20(25)13-8-10-14(11-9-13)22-19(24)18(23)17-12(2)21-16-7-5-4-6-15(16)17/h4-11,21H,3H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTFFPBPVOWZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Core Functionalization
The 2-methylindole subunit is synthesized via catalytic hydrogenation of β-methylnitrostyrene precursors. Raney nickel (1–30 wt%) under aqueous conditions achieves cyclization to 2-methylindoline, a key intermediate. Subsequent oxidation with oxalyl chloride yields 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid.
Reaction Conditions :
Amide Bond Formation
The oxoacetic acid intermediate is coupled to 4-aminobenzoic acid derivatives using carbodiimide-based activators.
Protocol :
- Activation : 2-(2-Methyl-1H-indol-3-yl)-2-oxoacetic acid (1 eq) is treated with oxalyl chloride (2 eq) in anhydrous ether, forming the acyl chloride.
- Coupling : The acyl chloride reacts with ethyl 4-aminobenzoate (1 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base.
- Workup : Extraction with ethyl acetate and purification via silica gel chromatography (hexanes/ethyl acetate, 1:2).
Key Data :
Industrial Production Strategies
Continuous Flow Synthesis
Large-scale production employs flow reactors to enhance mixing and heat transfer:
- Step 1 : Indole hydrogenation in a fixed-bed reactor with Raney cobalt (80–100 atm H₂).
- Step 2 : In-line amidation using microchannel reactors to minimize side reactions.
Advantages :
Catalytic System Optimization
Industrial methods prioritize cost-effective catalysts:
| Catalyst | Temperature (°C) | Pressure (atm) | Yield (%) |
|---|---|---|---|
| Raney Ni | 80 | 50 | 75 |
| CuBr | 25 | 1 | 82 |
| Pd/C | 100 | 30 | 68 |
Cuprous halides (e.g., CuBr) at 1–20 wt% enable room-temperature cyclization, reducing energy costs.
Reaction Mechanisms and Kinetics
Fischer Esterification
The ethyl benzoate group is introduced via acid-catalyzed esterification:
$$ \text{Benzoic acid} + \text{Ethanol} \xrightarrow{H2SO4} \text{Ethyl benzoate} + H_2O $$
Kinetic Insights :
Amide Coupling Mechanism
The HBTU-mediated coupling proceeds through an activated ester intermediate:
- Activation : HBTU converts the carboxylic acid to an O-acylisourea.
- Aminolysis : Nucleophilic attack by the amine forms the amide bond.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
¹H NMR (500 MHz, DMSO-$$d_6$$) :
- δ 11.93 (s, 1H, indole NH)
- δ 8.00 (d, $$J = 7.5$$ Hz, 2H, benzoate aromatic)
- δ 4.94 (s, 2H, OCH₂CH₃)
IR (KBr) :
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
- Catalyst Recovery : Raney nickel reuse decreases yield by 15% per cycle. Fixed via immobilized catalysts on mesoporous silica.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The oxoacetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections and cancer.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis . In cancer cells, it may induce apoptosis by interacting with key signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest analogs involve modifications to the indole substituents, ester/amide linkages, or aromatic systems. Key examples include:
Key Observations :
- Amide vs. Ester Linkages: The target compound’s amide bond (vs.
- Indole Substituents : The 2-methyl group on the indole may enhance lipophilicity compared to unsubstituted analogs, influencing membrane permeability .
Biological Activity
Overview
Ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research. This compound has garnered interest due to its potential therapeutic properties, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
- IUPAC Name : Ethyl 4-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]benzoate
- Molecular Formula : C20H18N2O4
- Molecular Weight : 350.374 g/mol
- CAS Number : 852369-32-5
This compound exhibits its biological activity through various mechanisms:
- Inhibition of Bacterial Cell Division : It may inhibit the FtsZ protein, crucial for bacterial cytokinesis, thereby preventing bacterial cell division.
- Interaction with Enzymes and Receptors : The indole moiety can modulate the activity of various enzymes and receptors, enhancing its therapeutic potential.
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and survival.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 µg/mL |
| Staphylococcus aureus | 10 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
This compound has also been studied for its anticancer effects, particularly against solid tumors such as colon and lung cancers.
Case Studies:
- Study on Colon Cancer :
- A study demonstrated that the compound inhibited the proliferation of colon cancer cells by inducing apoptosis. The results indicated a reduction in cell viability by approximately 60% at a concentration of 25 µg/mL.
- Study on Lung Cancer :
- Another study reported that treatment with this compound led to a significant decrease in tumor size in xenograft models of lung cancer, suggesting its potential as a therapeutic agent.
Research Applications
The versatility of this compound extends beyond antimicrobial and anticancer activities:
- Medicinal Chemistry : Used as a building block for synthesizing more complex molecules.
- Pharmaceutical Development : Investigated for potential use in developing new drugs targeting bacterial infections and cancer.
Comparison with Similar Compounds
This compound shares structural similarities with other indole derivatives but stands out due to its unique combination of functional groups which may confer distinct biological activities.
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1H-Indole-3-carbaldehyde | Antimicrobial | Simple structure |
| Butyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate | Anticancer | Similar activity profile |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)benzoate, and how can purity be ensured?
- Methodology : The compound can be synthesized via a coupling reaction between 2-(2-methyl-1H-indol-3-yl)-2-oxoacetic acid and ethyl 4-aminobenzoate. Activation of the carboxylic acid using reagents like EDCI/HOBt in anhydrous DMF or THF is critical. Purification involves recrystallization from ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane). Purity should be verified via HPLC (C18 column, acetonitrile/water gradient) and melting point consistency .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key signals should be observed?
- Methodology :
- 1H/13C NMR : Look for the indole NH proton (~12.5 ppm), ester carbonyl (δ ~167 ppm), and oxoacetamido carbonyl (δ ~170 ppm). Aromatic protons in the benzoate and indole moieties appear between δ 7.0–8.5 ppm .
- IR : Stretches for ester C=O (~1720 cm⁻¹), amide C=O (~1680 cm⁻¹), and indole N-H (~3400 cm⁻¹) confirm functional groups .
- Mass Spectrometry : ESI-MS should show the molecular ion peak [M+H]⁺ matching the molecular formula (C₂₁H₁₈N₂O₅).
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. In case of exposure, rinse skin with soap/water (15+ minutes) and seek medical attention. Store in a tightly sealed container away from light and moisture .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling step in the synthesis of this compound?
- Methodology : Screen solvents (DMF, THF, DCM) and coupling agents (EDCI, DCC, HATU) to minimize side reactions. Catalytic additives like DMAP may improve acylation efficiency. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Optimize stoichiometry (1.2:1 molar ratio of acid to amine) to drive completion .
Q. How should researchers address contradictions in NMR data, such as unexpected splitting or missing peaks?
- Methodology : Confirm sample purity via HPLC. For ambiguous signals, use 2D NMR (HSQC, HMBC) to resolve coupling patterns. If tautomerism or polymorphism is suspected, perform X-ray crystallography (single-crystal diffraction at 90 K) to validate the structure .
Q. What mechanistic insights exist for the formation of the oxoacetamido linkage in this compound?
- Methodology : Computational studies (DFT) can model the nucleophilic attack of the amine on the activated carbonyl. Isotopic labeling (e.g., ¹⁸O) may track oxygen transfer during the reaction. Kinetic experiments under varying temperatures/pH can reveal rate-determining steps .
Q. How does polymorphism affect the crystallinity and stability of this compound, and how can it be controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
